molecular formula C₁₆H₂₀Cl₃N₅ B560174 SHP099 塩酸塩 CAS No. 1801747-11-4

SHP099 塩酸塩

カタログ番号: B560174
CAS番号: 1801747-11-4
分子量: 388.72
InChIキー: KHQHYRFUYAXWOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SHP099 塩酸塩は、Src ホモロジー 2 ドメイン含有タンパク質チロシンホスファターゼ 2(SHP2)の強力で選択的な経口生物学的利用可能な低分子阻害剤です。SHP2 は、発生、代謝、細胞シグナル伝達など、さまざまな細胞経路において重要な役割を果たす非受容体タンパク質チロシンホスファターゼです。 SHP099 塩酸塩は、特に受容体チロシンキナーゼ駆動癌を標的とする抗癌剤としての可能性により、大きな注目を集めています .

科学的研究の応用

Therapeutic Applications in Cancer

  • Inhibition of Tumor Growth :
    • In Vitro Studies : SHP099 hydrochloride has been shown to inhibit the growth of various cancer cell lines by blocking SHP2 activity. For example, in studies involving KYSE520 xenografts, treatment with SHP099 resulted in significant tumor growth inhibition .
    • In Vivo Studies : Pharmacokinetic studies indicate that SHP099 can effectively penetrate the blood-brain barrier, showing promise for treating brain tumors. In mouse models with activated PDGFRα signaling, SHP099 significantly extended overall survival and reduced ERK1/2 activation .
  • Combination Therapies :
    • Research indicates that combining SHP099 with other therapeutic agents enhances anti-tumor efficacy. For instance, its combination with immune checkpoint inhibitors like PD-1 blockade has demonstrated synergistic effects in promoting anti-tumor immunity .
    • Additionally, combining SHP099 with MEK inhibitors has been effective in inhibiting proliferation across multiple cancer cell lines .
  • Mechanistic Insights :
    • Studies have shown that SHP099 disrupts critical protein interactions within signaling complexes. For example, it interferes with the formation of the SHP2 signaling complex upon epidermal growth factor stimulation, diminishing downstream signaling events without affecting upstream receptor phosphorylation .

Case Studies and Research Findings

StudyObjectiveFindings
Chen et al., 2016Evaluate the efficacy of SHP099 in xenograft modelsMarked tumor growth inhibition observed; significant reduction in p-ERK levels .
JCI Study, 2024Investigate off-target effectsIdentified autophagy modulation as an off-target mechanism contributing to anti-tumor activity .
Oncotarget Study, 2020Assess resistance mechanismsFound that adaptive resistance to allosteric inhibition can occur; emphasizes the need for combination strategies .

Potential Side Effects and Considerations

While SHP099 hydrochloride shows promise as a therapeutic agent, ongoing studies are needed to fully understand its pharmacokinetics and potential side effects. Preliminary data suggest that it is well-tolerated at therapeutic doses without significant body weight loss in animal models .

準備方法

合成経路と反応条件

SHP099 塩酸塩の合成には、中間体の調製と、特定の条件下でのそれらの後続反応を含む、複数のステップが含まれます。 一般的な方法の1つは、ポリ電解質多層膜におけるシクロデキストリン媒介宿主ゲスト相互作用を使用してSHP099を局所的に送達する方法です 。合成経路には、通常、次のステップが含まれます。

工業生産方法

SHP099 塩酸塩の工業生産には、収率と純度を高くするために、最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、中間体の調製、精製ステップ、および所望の製品仕様を達成するための品質管理対策が含まれます .

化学反応の分析

反応の種類

SHP099 塩酸塩は、次を含むさまざまな化学反応を起こします。

    酸化: 酸素の添加または水素の除去が含まれます。

    還元: 水素の添加または酸素の除去が含まれます。

    置換: 1つの官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件

SHP099 塩酸塩を含む反応で一般的に使用される試薬には、次のものがあります。

生成される主な生成物

SHP099 塩酸塩を含む反応から生成される主な生成物には、強力な抗癌活性を示すさまざまな中間体と最終化合物があります .

科学研究への応用

SHP099 塩酸塩は、次を含む幅広い科学研究への応用があります。

生物活性

SHP099 hydrochloride is a potent and selective inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2), with significant implications for cancer research and therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

SHP099 functions primarily as an allosteric inhibitor of SHP2, binding to a site distinct from the enzyme's catalytic domain. This binding stabilizes the inactive conformation of SHP2, preventing it from interacting with its substrates and disrupting critical signaling pathways, particularly the RAS-ERK pathway, which is often hyperactive in various cancers. The inhibition leads to decreased activation of ERK1/2, which is crucial for cell proliferation and survival in cancer cells .

Biological Activity Overview

  • IC50 Values :
    • SHP099 exhibits an IC50 value as low as 70 nM for SHP2 inhibition, indicating high potency.
    • For ERK modulation in cells, the IC50 is approximately 250 nM .
  • Selectivity :
    • The compound shows minimal activity against other phosphatases, such as SHP1, allowing for targeted studies on SHP2's role without interference from similar enzymes .

In Vitro Studies

Research has demonstrated that SHP099 effectively inhibits the proliferation of various cancer cell lines. Key findings include:

  • Cell Viability Assays : Treatment with SHP099 at concentrations greater than 25 μM significantly reduced cell viability in several cancer models .
  • Signaling Pathway Inhibition : In studies involving HEK293T cells, SHP099 inhibited pERK signaling stimulated by Met overexpression but did not affect Ras-induced pERK signaling in Ras/Myc-transfected cells .

In Vivo Studies

SHP099 has been tested in various animal models to evaluate its therapeutic potential:

  • Hepatocellular Carcinoma (HCC) : In a mouse model driven by Met/Cat oncogenes, daily administration of SHP099 for three weeks led to a significant reduction in tumor size and number compared to controls. However, it did not achieve complete tumor remission .
  • Combination Therapies : The combination of SHP099 with other inhibitors like trametinib (a MEK inhibitor) showed enhanced efficacy by preventing adaptive resistance mechanisms that often arise with monotherapy .

Case Studies

  • Adaptive Resistance in Triple-Negative Breast Cancer (TNBC) :
    • In TNBC models, SHP099 treatment resulted in only short-term inhibition of ERK signaling and minimal growth suppression. However, when combined with trametinib, there was a marked reduction in pERK levels and improved suppression of tumor growth .
  • BRAF(V600E) Colorectal Tumors :
    • A study demonstrated that combining Vemurafenib (VEM) with SHP099 effectively suppressed pERK rebound and inhibited cell growth in sensitive BRAF(V600E) tumor lines. This suggests that dual targeting may be necessary for effective treatment outcomes .

Summary Table of Biological Activity

ParameterValue/Description
IC50 for SHP2 70 nM
IC50 for ERK modulation 250 nM
Selectivity Minimal activity against SHP1
Key Pathways Affected RAS-ERK signaling
Inhibition Mechanism Allosteric inhibition
In Vivo Efficacy Reduced tumor size in HCC models

特性

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。